molecular formula C21H24S B14639881 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran CAS No. 55480-38-1

4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran

Cat. No.: B14639881
CAS No.: 55480-38-1
M. Wt: 308.5 g/mol
InChI Key: CCRSRTAJYNXWDM-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is an organic compound that features a unique structure combining a benzyl group, a phenyl group, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran is unique due to its specific combination of benzyl, phenyl, and thiopyran groups, which confer distinct chemical and biological properties.

Properties

CAS No.

55480-38-1

Molecular Formula

C21H24S

Molecular Weight

308.5 g/mol

IUPAC Name

4-benzyl-2-phenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran

InChI

InChI=1S/C21H24S/c1-3-8-16(9-4-1)14-18-15-21(17-10-5-2-6-11-17)22-20-13-7-12-19(18)20/h1-6,8-11,18-21H,7,12-15H2

InChI Key

CCRSRTAJYNXWDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)SC(CC2CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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